molecular formula C8H4F4O2 B6231678 4-(difluoromethyl)-3,5-difluorobenzoic acid CAS No. 1807176-85-7

4-(difluoromethyl)-3,5-difluorobenzoic acid

Cat. No.: B6231678
CAS No.: 1807176-85-7
M. Wt: 208.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)-3,5-difluorobenzoic acid is a fluorinated aromatic carboxylic acid. This compound is characterized by the presence of two fluorine atoms on the benzene ring and a difluoromethyl group attached to the fourth carbon of the ring. The presence of fluorine atoms significantly alters the chemical and physical properties of the compound, making it useful in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Direct Fluorination: One common method involves the direct fluorination of benzoic acid derivatives using reagents like xenon difluoride (XeF2) or cobalt trifluoride (CoF3). The reaction conditions typically require low temperatures and controlled environments to prevent over-fluorination.

  • Halogen Exchange Reactions: Another approach is halogen exchange reactions, where a halogenated precursor undergoes substitution with fluorine. For example, 4-bromomethyl-3,5-difluorobenzoic acid can be treated with potassium fluoride (KF) to replace the bromine atom with fluorine.

Industrial Production Methods: In an industrial setting, large-scale synthesis of this compound often involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts helps in achieving high efficiency and minimizing by-products.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution Reactions: The fluorine atoms on the benzene ring can undergo nucleophilic aromatic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.

  • Substitution: Strong nucleophiles such as sodium amide (NaNH2) or Grignard reagents are used for substitution reactions.

Major Products Formed:

  • Esters and Amides: Resulting from oxidation reactions.

  • Alcohols and Aldehydes: Resulting from reduction reactions.

  • Substituted Benzene Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

4-(Difluoromethyl)-3,5-difluorobenzoic acid finds applications in various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.

  • Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.

  • Medicine: It is utilized in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

  • Industry: The compound is employed in the production of agrochemicals and advanced materials due to its unique properties.

Mechanism of Action

The mechanism by which 4-(difluoromethyl)-3,5-difluorobenzoic acid exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved are determined by the specific biological system being studied.

Comparison with Similar Compounds

  • 4-(Difluoromethyl)benzoic Acid: Similar structure but lacks the additional fluorine atoms on the benzene ring.

  • 3,5-Difluorobenzoic Acid: Lacks the difluoromethyl group.

  • 4-(Trifluoromethyl)benzoic Acid: Contains a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness: 4-(Difluoromethyl)-3,5-difluorobenzoic acid is unique due to the combination of both difluoromethyl and difluorobenzene groups, which impart distinct chemical and physical properties compared to its similar compounds. This combination enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.

Properties

CAS No.

1807176-85-7

Molecular Formula

C8H4F4O2

Molecular Weight

208.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.